N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a quinoline moiety and a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-methylquinoline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The chromene structure can be reduced to form dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydrochromene derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and as a component in specialty polymers .
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the chromene structure can interact with various enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have similar biological activities.
Chromene derivatives: Compounds like coumarin and its derivatives share the chromene structure and exhibit similar chemical reactivity.
Uniqueness
N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the quinoline and chromene moieties in a single molecule. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these structures .
Properties
Molecular Formula |
C20H14N2O3 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H14N2O3/c1-12-9-10-13-6-4-7-16(18(13)21-12)22-19(23)15-11-14-5-2-3-8-17(14)25-20(15)24/h2-11H,1H3,(H,22,23) |
InChI Key |
QSYULEWACCXGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C=C1 |
Origin of Product |
United States |
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